molecular formula C7H15Cl2F3N2 B12995169 (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride

(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride

Cat. No.: B12995169
M. Wt: 255.11 g/mol
InChI Key: ZMQUQDOVDIFMFH-ILKKLZGPSA-N
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Description

(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride: is a fluorinated organic compound. It is characterized by the presence of a piperidine ring substituted with a trifluoroethyl group and an amine group. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using a trifluoroethyl halide.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.

    Reduction: Reduction reactions can be used to modify the trifluoroethyl group or the piperidine ring.

    Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoroethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can lead to the formation of nitroso or nitro derivatives.

Scientific Research Applications

(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride: is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The amine group can form hydrogen bonds with target molecules, facilitating binding and activity.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-(2,2,2-trifluoroethyl)piperidine: Lacks the amine group, resulting in different reactivity and applications.

    (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-ol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and uses.

Uniqueness

  • The presence of both the trifluoroethyl group and the amine group in (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine dihydrochloride makes it a versatile compound with unique reactivity and a wide range of applications in scientific research.

Properties

Molecular Formula

C7H15Cl2F3N2

Molecular Weight

255.11 g/mol

IUPAC Name

(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine;dihydrochloride

InChI

InChI=1S/C7H13F3N2.2ClH/c8-7(9,10)5-12-3-1-2-6(11)4-12;;/h6H,1-5,11H2;2*1H/t6-;;/m0../s1

InChI Key

ZMQUQDOVDIFMFH-ILKKLZGPSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)CC(F)(F)F)N.Cl.Cl

Canonical SMILES

C1CC(CN(C1)CC(F)(F)F)N.Cl.Cl

Origin of Product

United States

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